Cas no 2097861-26-0 (2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one)
![2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one structure](https://www.kuujia.com/scimg/cas/2097861-26-0x500.png)
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-pyrazol-1-ylpyridazin-3-one
-
- Inchi: 1S/C18H25N5O/c24-18-7-6-17(22-11-3-10-19-22)20-23(18)14-15-8-12-21(13-9-15)16-4-1-2-5-16/h3,6-7,10-11,15-16H,1-2,4-5,8-9,12-14H2
- InChI Key: YAMFCXQLDXDWFC-UHFFFAOYSA-N
- SMILES: O=C1C=CC(N2C=CC=N2)=NN1CC1CCN(CC1)C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 518
- Topological Polar Surface Area: 53.7
- XLogP3: 1.9
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6594-2347-20μmol |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-10mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-30mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 30mg |
$119.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-3mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-5mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-40mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-2μmol |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-5μmol |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 5μmol |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-15mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 15mg |
$89.0 | 2023-09-07 | ||
Life Chemicals | F6594-2347-25mg |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one |
2097861-26-0 | 25mg |
$109.0 | 2023-09-07 |
2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one Related Literature
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
Additional information on 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Comprehensive Analysis of 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097861-26-0)
In the rapidly evolving field of medicinal chemistry, 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS No. 2097861-26-0) has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclopentylpiperidine and pyrazolyl-dihydropyridazinone moieties, represents a promising candidate for drug discovery, particularly in targeting neurological and inflammatory pathways. Researchers are increasingly exploring its structure-activity relationship (SAR) to optimize efficacy and selectivity.
The molecular architecture of CAS No. 2097861-26-0 combines a piperidine scaffold with a dihydropyridazinone core, which is known for its bioisosteric versatility. This design enhances binding affinity to specific receptors, making it a subject of interest in GPCR (G-protein-coupled receptor) modulation. Recent studies highlight its potential in addressing neurodegenerative disorders, a hot topic in biomedical research, as global populations age and demand for innovative treatments rises. Keywords like "neuroprotective agents" and "small molecule inhibitors" frequently appear in related literature, reflecting user search trends.
From a synthetic perspective, the incorporation of a 1H-pyrazol-1-yl group introduces hydrogen-bonding capabilities, critical for improving pharmacokinetic properties. This aligns with current industry focus on oral bioavailability and blood-brain barrier penetration, frequently searched terms in pharmaceutical forums. Computational modeling of 2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one suggests favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, further driving its appeal for preclinical development.
Beyond therapeutic potential, this compound's chemical stability under physiological conditions makes it suitable for formulation studies. Its solubility and crystallinity data are often queried by formulation scientists, underscoring its practical relevance. Additionally, the cyclopentyl moiety contributes to lipophilicity, a key factor in CNS drug design, another trending topic in drug discovery circles.
In summary, CAS No. 2097861-26-0 exemplifies the convergence of innovative medicinal chemistry and unmet clinical needs. Its multifaceted applications—from targeted therapy to drug delivery optimization—position it as a compound of enduring scientific and commercial interest. As research progresses, its role in addressing chronic diseases and precision medicine will likely expand, answering frequent user queries about "next-generation therapeutics" and "mechanism-driven drug design."
2097861-26-0 (2-[(1-cyclopentylpiperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one) Related Products
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)



